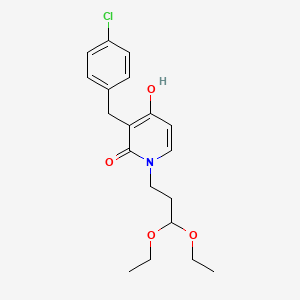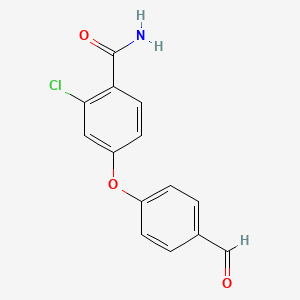
2-Chloro-4-(4-formyl-phenoxy)-benzamide
概要
説明
2-Chloro-4-(4-formyl-phenoxy)-benzamide, also known as CFPB, is a synthetic compound that has been widely studied in scientific research due to its wide range of applications and potential therapeutic benefits. CFPB has been studied in multiple fields such as biochemistry, physiology, and pharmacology.
科学的研究の応用
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied in multiple scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used as a reagent for protein modification, and in the development of biochemical assays. In physiology, this compound has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In pharmacology, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
作用機序
The mechanism of action of 2-Chloro-4-(4-formyl-phenoxy)-benzamide is not fully understood. However, it is believed that this compound may interact with certain proteins in the body, such as COX-2, to inhibit their activity. This inhibition of COX-2 activity is thought to be responsible for this compound’s anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In studies, this compound has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as COX-2.
実験室実験の利点と制限
The use of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in laboratory experiments has several advantages. This compound is a relatively easy compound to synthesize and is readily available. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound and may not be suitable for large-scale experiments.
将来の方向性
Future research on 2-Chloro-4-(4-formyl-phenoxy)-benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, research should focus on exploring the potential applications of this compound in drug development and other fields.
特性
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

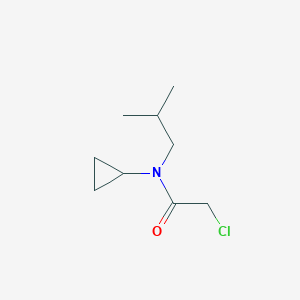
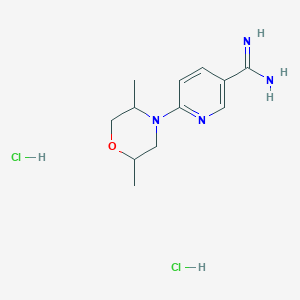

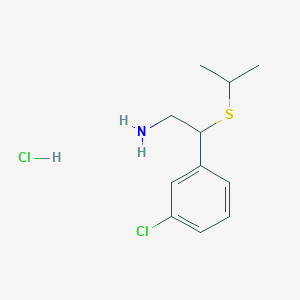
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
amine](/img/structure/B1465241.png)
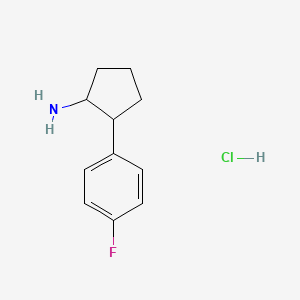
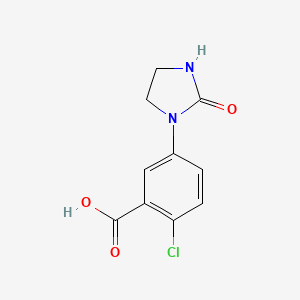
![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
